6-(2,5-Dichlorophenyl)pyrimidin-4-amine
Overview
Description
6-(2,5-Dichlorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H7Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
A similar compound, 5-(aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine, targets dipeptidyl peptidase 4 in humans .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
6-(2,5-Dichlorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase 4 (DPP4). The compound binds to the active site of DPP4, inhibiting its activity and thereby affecting the regulation of glucose metabolism . Additionally, this compound has been shown to interact with other proteins and biomolecules involved in cellular signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP4 by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Moreover, this compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and improves glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of DPP4 activity and prolonged effects on cellular function. The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP4 activity and improves glucose metabolism without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of metabolites that are excreted through the renal route . Additionally, this compound may influence metabolic flux and alter the levels of specific metabolites, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues may influence its activity and efficacy, making it essential to understand the transport dynamics of this compound for effective therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its biochemical properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of 2,5-dichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrile group is converted into an amine group, forming the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to enhance yield and purity .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials and as a building block for agrochemicals.
Comparison with Similar Compounds
- 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
- 2,4-Dichloro-5-methylpyrimidine
Comparison: 6-(2,5-Dichlorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research .
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMWHRRSILSSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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